2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of amino, nitro, and sulfonic acid groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid typically involves multiple steps, including nitration, sulfonation, and amination reactions. The process begins with the nitration of aniline derivatives, followed by sulfonation to introduce the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and sulfonation reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways enhances yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and reducing agents like hydrogen or metal catalysts for reduction reactions .
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-nitrobenzenesulfonic acid: Shares similar functional groups but lacks the additional sulfoanilino group.
Aniline-2-sulfonic acid: Contains amino and sulfonic acid groups but lacks the nitro group.
Uniqueness
2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is unique due to the combination of amino, nitro, and sulfonic acid groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
54536-48-0 |
---|---|
Molekularformel |
C12H11N3O8S2 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-amino-5-(2-nitro-4-sulfoanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11N3O8S2/c13-9-3-1-7(5-12(9)25(21,22)23)14-10-4-2-8(24(18,19)20)6-11(10)15(16)17/h1-6,14H,13H2,(H,18,19,20)(H,21,22,23) |
InChI-Schlüssel |
SXFKOCVUVOXTKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.